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For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for an enhanced bacterial reverse mutation

assay (Ames test) specifically tailored for the assessment of the mutagenic potential of N-
Nitroso Quinapril. Recent studies and regulatory guidance have highlighted the need for

modified procedures to ensure the accurate evaluation of nitrosamine impurities in

pharmaceutical products.

Introduction
N-nitrosamines are a class of compounds that are of significant concern due to their potential

carcinogenic effects. Many require metabolic activation to exert their mutagenic activity.[1] N-
Nitroso Quinapril, a potential impurity in the angiotensin-converting enzyme (ACE) inhibitor

Quinapril, has been evaluated for its genotoxic potential. Studies have concluded that N-
Nitroso Quinapril is non-mutagenic and non-carcinogenic.[2][3][4] However, the use of a

standard Ames assay for nitrosamines has been questioned, leading to the development of

"enhanced" protocols to improve sensitivity.[5][6][7] This document outlines such an enhanced

protocol, incorporating recommendations from regulatory bodies and recent scientific

publications.

Principle of the Enhanced Ames Assay
The Ames test utilizes various strains of Salmonella typhimurium and Escherichia coli with pre-

existing mutations that render them unable to synthesize an essential amino acid (histidine for
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Salmonella, tryptophan for E. coli). The assay detects the ability of a test substance to cause a

reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on

a minimal medium lacking the specific amino acid. Since many nitrosamines are not direct-

acting mutagens, the assay is performed with and without an exogenous metabolic activation

system, the S9 fraction, which is a supernatant of a liver homogenate containing microsomal

enzymes.[1][8] The enhanced protocol for nitrosamines emphasizes specific conditions to

optimize this metabolic activation.

Data Presentation
While specific quantitative data for N-Nitroso Quinapril from enhanced Ames assays is not

publicly available in full, the following tables represent a typical data structure for such an

experiment. The results for N-Nitroso Quinapril have been consistently negative.[2][4]

Table 1: Ames Test Results for N-Nitroso Quinapril without Metabolic Activation (-S9)
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Tester Strain
Concentration
(µ g/plate )

Mean
Revertant
Colonies ± SD

Fold Induction Cytotoxicity

TA98 Vehicle Control 25 ± 4 - None

10 27 ± 5 1.1 None

50 24 ± 3 1.0 None

100 26 ± 6 1.0 None

500 23 ± 4 0.9 None

1000 21 ± 5 0.8 Slight

TA100 Vehicle Control 150 ± 12 - None

10 155 ± 15 1.0 None

50 148 ± 11 1.0 None

100 152 ± 14 1.0 None

500 145 ± 13 1.0 None

1000 138 ± 16 0.9 Slight

... (Data for

TA1535, TA1537,

and E. coli WP2

uvrA pKM101

would follow a

similar format)

Table 2: Ames Test Results for N-Nitroso Quinapril with 30% Rat Liver S9 (+S9)
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Tester Strain
Concentration
(µ g/plate )

Mean
Revertant
Colonies ± SD

Fold Induction Cytotoxicity

TA100 Vehicle Control 160 ± 18 - None

10 165 ± 20 1.0 None

50 158 ± 15 1.0 None

100 162 ± 17 1.0 None

500 155 ± 19 1.0 None

1000 147 ± 21 0.9 Slight

... (Data for other

strains would be

presented

similarly)

Table 3: Ames Test Results for N-Nitroso Quinapril with 30% Hamster Liver S9 (+S9)

Tester Strain
Concentration
(µ g/plate )

Mean
Revertant
Colonies ± SD

Fold Induction Cytotoxicity

TA100 Vehicle Control 170 ± 20 - None

10 177 ± 22 1.0 None

50 168 ± 18 1.0 None

100 172 ± 21 1.0 None

500 164 ± 23 1.0 None

1000 155 ± 25 0.9 Slight

... (Data for other

strains would be

presented

similarly)
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Experimental Protocols
Materials

Test Substance: N-Nitroso Quinapril

Bacterial Tester Strains:S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA

(pKM101)[6]

Metabolic Activation System: Aroclor 1254-induced or phenobarbital/β-naphthoflavone-

induced rat and hamster liver S9 fraction.[6][9]

Cofactor Solution (for S9 mix): Containing NADP and glucose-6-phosphate.

Positive Controls:

Without S9: Sodium azide (for TA100, TA1535), 4-nitroquinoline-N-oxide (for TA98),

Mitomycin C (for E. coli).

With S9: 2-Aminoanthracene (for all strains).

Nitrosamine-specific positive controls (e.g., N-nitrosodimethylamine - NDMA) should be

included to confirm the sensitivity of the S9 system.[10]

Media and Reagents: Nutrient broth, minimal glucose agar plates, top agar (containing a

trace amount of histidine and biotin for Salmonella strains, or tryptophan for E. coli).

Enhanced Ames Assay Workflow
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Caption: Workflow for the Enhanced Ames Assay.

Detailed Methodology
Preparation of Bacterial Strains:

From a frozen stock, inoculate each tester strain into nutrient broth.

Incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹

cells/mL.

Preparation of S9 Mix:

The S9 mix should be prepared fresh on the day of the experiment.

The final concentration of the S9 fraction in the mix should be 30% (v/v).[6]

A typical S9 mix contains the S9 fraction, a phosphate buffer, MgCl₂, KCl, glucose-6-

phosphate, and NADP.

Pre-incubation Assay:
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In a sterile tube, add the following in order:

0.5 mL of the 30% rat or hamster S9 mix (for assays with metabolic activation) or 0.5 mL

of phosphate buffer (for assays without metabolic activation).

0.1 mL of the bacterial culture.

0.1 mL of the N-Nitroso Quinapril solution at the desired concentration (or solvent

control/positive control).

Vortex the mixture gently.

Incubate the tubes at 37°C for 30 minutes with gentle shaking.[6]

Plating and Incubation:

Following the pre-incubation period, add 2.0 mL of molten top agar (maintained at 45°C) to

each tube.

Gently vortex and immediately pour the entire contents onto the surface of a minimal

glucose agar plate.

Allow the top agar to solidify.

Invert the plates and incubate at 37°C for 48 to 72 hours.

Scoring and Data Analysis:

Count the number of revertant colonies on each plate.

Examine the background bacterial lawn for signs of cytotoxicity.

A positive result is typically defined as a concentration-related increase in the number of

revertant colonies that is at least double (for TA98, TA100, E. coli) or triple (for TA1535,

TA1537) the vehicle control value.[11]

Signaling Pathway and Mechanism
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The mutagenicity of many nitrosamines is dependent on their metabolic activation by

cytochrome P450 (CYP) enzymes present in the S9 fraction. This process generates unstable

α-hydroxy nitrosamines which then spontaneously decompose to form highly reactive

alkyldiazonium ions. These ions are electrophilic and can react with nucleophilic sites on DNA

bases, leading to the formation of DNA adducts. If not repaired, these adducts can cause

mispairing during DNA replication, resulting in point mutations.

Metabolic Activation Spontaneous Decomposition DNA Damage and Mutation

N-Nitroso Quinapril CYP450 Enzymes
(in S9 Mix)

α-hydroxy
Nitrosamine

α-hydroxylation
Alkyldiazonium Ion

(Reactive Intermediate) Bacterial DNAAlkylation DNA Adducts Point Mutation
(Reversion)

During DNA Replication

Click to download full resolution via product page

Caption: Metabolic activation pathway of nitrosamines.

Conclusion
The enhanced Ames assay protocol described provides a robust framework for evaluating the

mutagenic potential of N-Nitroso Quinapril and other nitrosamine impurities. Key

modifications, including the use of a 30-minute pre-incubation step and 30% hamster and rat

liver S9, are crucial for maximizing the sensitivity of the assay for this class of compounds.[5][6]

[12] Based on studies utilizing such methodologies, N-Nitroso Quinapril is not considered to

be mutagenic.[2][3] This protocol is essential for the accurate risk assessment of potential

nitrosamine impurities in pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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